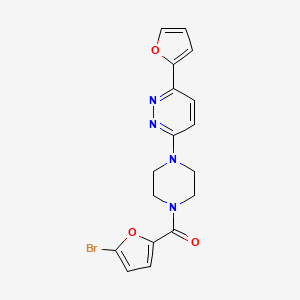

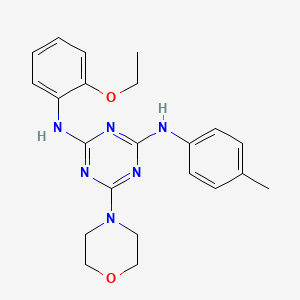

![molecular formula C8H7BrN2S B2579397 4-Bromo-6-etiltieno[2,3-d]pirimidina CAS No. 1257854-93-5](/img/structure/B2579397.png)

4-Bromo-6-etiltieno[2,3-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1257854-93-5 . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is 1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-6-ethylthieno[2,3-d]pyrimidine are not available, pyrimidines in general can undergo a variety of reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones can lead to the formation of various pyrimidine derivatives .Physical And Chemical Properties Analysis

4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a powder in its physical form . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

El andamiaje de tienopirimidina, que incluye “4-Bromo-6-etiltieno[2,3-d]pirimidina”, se utiliza con frecuencia en el desarrollo de agentes antimicrobianos .

Agentes Antifúngicos

Las tienopirimidinas también se utilizan en la creación de agentes antifúngicos . Estos compuestos pueden inhibir el crecimiento de hongos, proporcionando tratamientos potenciales para infecciones fúngicas.

Tratamiento de Infecciones Virales

Las tienopirimidinas se han estudiado para el tratamiento de infecciones virales . Pueden potencialmente inhibir la replicación de virus, ofreciendo una vía prometedora para el desarrollo de fármacos antivirales.

Tratamiento de Enfermedades Óseas

Los compuestos con una estructura de tienopirimidina se han utilizado en el tratamiento de enfermedades óseas, incluida la osteoporosis . Pueden potencialmente promover el crecimiento óseo e inhibir la resorción ósea.

Tratamiento de la Enfermedad de Parkinson

Las tienopirimidinas se han utilizado como antagonistas del receptor de adenosina A2A para el tratamiento de la enfermedad de Parkinson . Al bloquear estos receptores, pueden potencialmente aliviar los síntomas de la enfermedad de Parkinson.

Agentes Anti-VIH

Las tienopirimidinas se han estudiado como posibles agentes anti-VIH . Pueden potencialmente inhibir la replicación del VIH, proporcionando un tratamiento potencial para el VIH/SIDA.

Agentes Inmunosupresores

Las tienopirimidinas se han utilizado como agentes inmunosupresores . Pueden potencialmente suprimir la respuesta inmune, lo que puede ser beneficioso en el tratamiento de enfermedades autoinmunes y en el trasplante de órganos.

Agentes Anticancerígenos

Las tienopirimidinas, incluida “this compound”, se han estudiado por sus propiedades anticancerígenas . Pueden potencialmente inhibir el crecimiento de las células cancerosas e inducir la apoptosis, ofreciendo una vía prometedora para el tratamiento del cáncer.

Safety and Hazards

Mecanismo De Acción

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes, including protein kinases (pks) . PKs play a crucial role in cell proliferation and differentiation, and their mutations can lead to oncogenesis .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, such as pks, inhibiting their activity and leading to changes in cellular processes .

Biochemical Pathways

Thienopyrimidine derivatives are known to affect several signal transduction pathways, which can lead to metastasis and drug resistance .

Result of Action

The inhibition of pks by thienopyrimidine derivatives can lead to changes in cellular communication, potentially affecting the progression of diseases like cancer .

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-ethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to bind with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The compound’s interaction with these biomolecules is primarily through non-covalent binding, which can lead to either inhibition or activation of the target enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, 4-Bromo-6-ethylthieno[2,3-d]pyrimidine can alter gene expression patterns and impact cellular metabolism. These changes can lead to varied outcomes, including enhanced cell survival or induction of cell death, depending on the cellular context .

Molecular Mechanism

At the molecular level, 4-Bromo-6-ethylthieno[2,3-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-ethylthieno[2,3-d]pyrimidine remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell survival or enhancing metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

4-Bromo-6-ethylthieno[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine within tissues can also influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 4-Bromo-6-ethylthieno[2,3-d]pyrimidine reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .

Propiedades

IUPAC Name |

4-bromo-6-ethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACOJRDNSCYXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

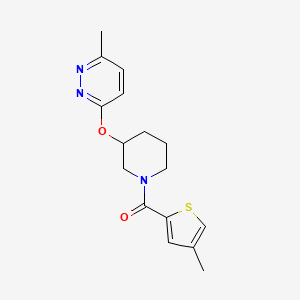

![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2579315.png)

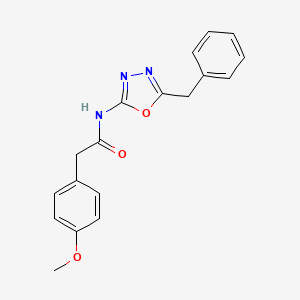

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)

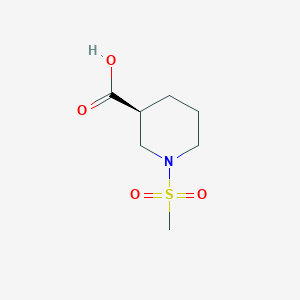

![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)

![3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2579331.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2579333.png)

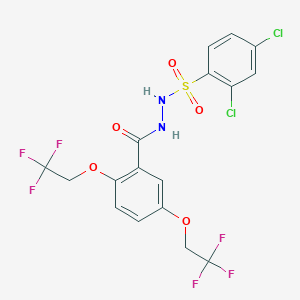

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino] N-(2,4-dichlorophenyl)carbamate](/img/structure/B2579334.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2579337.png)